molecular formula C10H7ClN2O2 B6330218 6-Chloro-3-(2-nitrovinyl)-1H-indole CAS No. 878548-91-5

6-Chloro-3-(2-nitrovinyl)-1H-indole

Cat. No.: B6330218
CAS No.: 878548-91-5
M. Wt: 222.63 g/mol
InChI Key: AJSOAMODRCFPIG-ONEGZZNKSA-N
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Description

6-Chloro-3-(2-nitrovinyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a chloro group at the 6th position and a nitrovinyl group at the 3rd position makes this compound unique and of interest in various fields of research.

Mechanism of Action

If the compound has biological activity, the mechanism of action would describe how the compound interacts with biological systems or processes .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It can include toxicity data, safety precautions, and disposal methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 6-chloroindole with nitroethylene under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic addition of the nitrovinyl group to the indole ring. The reaction is usually conducted in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitrovinyl group can be oxidized to form nitroindole derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminoindole derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Nitroindole derivatives.

    Reduction: Aminoindole derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3-(2-nitrovinyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroindole: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.

    3-(2-Nitrovinyl)-1H-indole: Lacks the chloro group, which affects its chemical properties and reactivity.

    5-Chloro-3-(2-nitrovinyl)-1H-indole: Similar structure but with the chloro group at a different position, leading to different reactivity and biological activity.

Uniqueness

6-Chloro-3-(2-nitrovinyl)-1H-indole is unique due to the presence of both the chloro and nitrovinyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for research in various fields.

Properties

IUPAC Name

6-chloro-3-[(E)-2-nitroethenyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSOAMODRCFPIG-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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